1-(2,2-Dimethylpropyl)piperidine
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Overview
Description
1-(2,2-Dimethylpropyl)piperidine is an organic compound with the molecular formula C10H21N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry and are found in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability .
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted piperidines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2,2-Dimethylpropyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may interact with signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)piperidine can be compared with other similar compounds, such as:
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-10(2,3)9-11-7-5-4-6-8-11/h4-9H2,1-3H3 |
InChI Key |
KYLPAEZXVAIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCCCC1 |
Origin of Product |
United States |
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